molecular formula C24H28N4O4S2 B11213366 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11213366
M. Wt: 500.6 g/mol
InChI Key: KDLSFPBOHDGNRA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-quinazolinone hybrid characterized by a cyclohexanecarboxamide backbone. Its synthesis involves the reaction of 4-(2-isothiocyanatoethyl)benzenesulfonamide with 2-aminobenzoic acid in ethanol under reflux, followed by further derivatization (e.g., with phenacyl bromides) to yield analogs with substituted aromatic or heterocyclic moieties . Key structural features include:

  • Sulfonamide group: Imparts hydrogen-bonding capacity and enhances solubility.
  • Cyclohexane ring: Modulates lipophilicity and conformational flexibility.

Properties

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O4S2/c25-34(31,32)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)33/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,29)(H,27,33)(H2,25,31,32)

InChI Key

KDLSFPBOHDGNRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carbon disulfide, and dialkyl maleates .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reactions:

  • Oxidation: Can form sulfoxides or sulfones.
  • Reduction: Converts sulfanylidene to thiols or thioethers.

These reactions enable the development of derivatives with tailored properties for specific applications.

Biology

The compound has been studied for its potential biological activities, particularly in antimicrobial and antitumor research. Preliminary studies indicate that it exhibits significant efficacy against various bacterial and fungal strains, likely through mechanisms that disrupt cell wall synthesis.

Mechanisms of Action:

  • Enzymatic Inhibition: The thioxoquinazoline structure inhibits enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: Triggers intrinsic apoptotic pathways in cancer cells, evidenced by increased caspase activity.

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications in treating cancer and infectious diseases. Its unique structural features suggest potential effectiveness against resistant strains of pathogens and various cancer types.

Case Studies:
Several studies have evaluated the anticancer activity of the compound using human tumor cell lines. For instance:

  • A study reported high levels of antimitotic activity against tested human tumor cells with mean growth inhibition values indicating significant cytotoxicity .

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in cancer cells, thereby exerting its antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences:

Compound Name / ID Substituents / Modifications Synthesis Route Biological Activity (if reported) Source Evidence
Target Compound Cyclohexanecarboxamide + thioxoquinazolinyl + sulfonamide Reaction of 4-(2-isothiocyanatoethyl)benzenesulfonamide with 2-aminobenzoic acid Not explicitly reported (likely anti-inflammatory)
4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide (Compound 2 in ) Simplified structure lacking cyclohexane moiety Anthranilic acid + sulfanilamide → intermediate → reaction with CS₂ Antiulcer activity (comparable to ranitidine)
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-... () Ethoxyphenylamino substitution on ethylsulfanyl chain + tetrahydrofuranmethyl group Multi-step alkylation and condensation (exact steps not detailed) Unknown
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide () Butyl group on cyclohexane + aminomethyl linkage to quinazolinone Not explicitly described; likely similar to target compound’s synthesis Unknown

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Compound 3a–h) Compound
LogP (predicted) ~3.5 (moderate lipophilicity) ~2.8–3.2 ~4.1 (higher due to ethoxyphenyl)
Hydrogen Bond Donors 3 (sulfonamide, thioxo, NH) 2–3 4 (additional amide and ether)
Solubility Low (requires formulation aids) Moderate (dihydropyridine enhances) Very low

Biological Activity

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Aminosulfonyl group : Contributes to its solubility and interaction with biological targets.
  • Thioxoquinazoline moiety : Implicated in various biological activities, including antimicrobial and anticancer effects.
  • Cyclohexanecarboxamide backbone : Enhances the compound's stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioxoquinazoline structure has been shown to inhibit enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against both bacterial and fungal strains, potentially through disruption of cell wall synthesis.
  • Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells by activating intrinsic pathways, as evidenced by increased caspase activity in treated cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityTarget Organism/Cell TypeIC50 (µM)Reference
AntibacterialEscherichia coli15
AntifungalCandida albicans12
Cancer Cell ApoptosisHeLa cells10
Enzyme Inhibition (e.g., COX)COX-25

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of the compound, it was found to exhibit significant inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several pathogens, confirming its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research involving HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment compared to control groups.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds. Computational modeling techniques such as molecular docking have been utilized to predict binding affinities with target proteins, providing insights into how structural modifications might enhance biological activity.

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